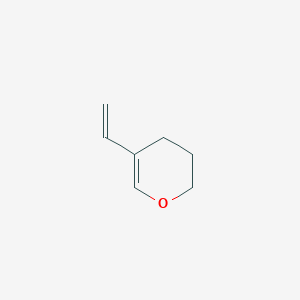

5-ethenyl-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10O |

|---|---|

Molecular Weight |

110.15 g/mol |

IUPAC Name |

5-ethenyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h2,6H,1,3-5H2 |

InChI Key |

LPPOLIPRTQVWEU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=COCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

5-Ethenyl-3,4-dihydro-2H-pyran has been studied for its potential therapeutic applications due to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, certain halogenated pyran derivatives were found to possess potent activity against various bacterial strains while showing minimal toxicity to human cell lines .

Antitumor Properties

Studies have demonstrated that some pyran derivatives can inhibit the growth of cancer cells. In vitro assays showed that specific compounds derived from this compound effectively reduced proliferation in cancer cell lines such as MCF-7 and HCT-116 .

Industrial Applications

The compound's unique structure allows it to serve as an important building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis of Complex Molecules

This compound is utilized in the synthesis of various natural products and bioactive compounds. It serves as a precursor in the total synthesis of complex natural products due to its ability to undergo further functionalization reactions .

Case Study 1: Antimicrobial Research

A study published in Nature detailed the synthesis of halogenated derivatives from this compound and their evaluation against microbial pathogens. Results showed significant inhibition rates, suggesting potential for development into new antimicrobial agents .

Case Study 2: Antitumor Activity

In a comparative study on various pyran derivatives, compounds derived from this compound were tested against multiple cancer cell lines. The findings indicated that specific modifications could enhance antitumor efficacy while reducing cytotoxicity to normal cells .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant inhibition of bacteria |

| Antitumor agents | Reduced proliferation in cancer cells | |

| Organic Synthesis | Building block for complex molecules | High yields in total syntheses |

Chemical Reactions Analysis

Electrophilic Additions and Substitutions

The ethenyl group undergoes electrophilic additions due to its π-electron density. Key reactions include:

-

Mechanistic Insight : The ethenyl group’s conjugation with the dihydropyran ring enhances its susceptibility to electrophilic attack. Epoxidation proceeds via a peracid-mediated oxygen insertion into the double bond .

Nucleophilic Ring-Opening Reactions

The dihydropyran ring undergoes acid- or base-catalyzed ring-opening, influenced by the ethenyl group’s electron-withdrawing effect:

-

Key Observation : The ethenyl group directs nucleophilic attack to the β-position of the ring due to inductive effects, stabilizing transition states through conjugation .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a diene or dienophile:

| Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxabicyclo[2.2.1] system | 85% | |

| DMAD (dimethyl acetylenedicarboxylate) | RT, 24h | Pyran-annulated cycloadduct | 76% |

-

Stereoselectivity : Reactions favor endo transition states, with the ethenyl group enhancing regiocontrol .

Organocatalytic Transformations

N-Heterocyclic carbenes (NHCs) and Lewis acids mediate asymmetric reactions:

| Catalyst | Substrate | Product | % ee | Yield | Reference |

|---|---|---|---|---|---|

| NHC (A) | α,β-unsaturated aldehyde | δ-Lactone derivative | 94% | 89% | |

| TiCl₄ | 1,3-Bis(trimethylsilyl) ether | 6-Trifluoromethyl dihydropyran | N/A | 91% |

Metathesis and Rearrangements

Grubbs catalysts facilitate ring-closing metathesis (RCM) and isomerization:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grubbs II | CH₂Cl₂, reflux | Spirocyclic ether | 93% | |

| Hoveyda-Grubbs | Ethylene, 40°C | Cross-metathesis adduct | 78% |

-

Mechanism : The ethenyl group acts as a metathesis handle, enabling alkene exchange or macrocycle formation .

Oxidation and Reduction

Controlled redox reactions modify the ethenyl and ring systems:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (C=C) | OsO₄, NMO | 5-(1,2-diol)dihydropyran | 68% | |

| Hydrogenation | H₂, Pd/C | 5-ethyltetrahydropyran | 95% |

Comparison with Similar Compounds

3,4-Dihydro-2H-pyran (DHP)

- Structure : Lacks substituents on the dihydro-pyran ring.

- Synthesis : Prepared via acid-catalyzed reactions of alcohols with 3,4-dihydro-2H-pyran (DHP) to form tetrahydropyranyl (THP) ethers, a widely used hydroxyl-protecting group .

- Reactivity: Stable under basic/neutral conditions but cleaved under acidic conditions.

- Applications : Key in multi-step synthesis for hydroxyl protection .

- Safety : Highly flammable, causes skin/eye irritation, and exhibits aquatic toxicity .

6-Methyl-3,4-dihydro-2H-pyran

4-tert-Butyl-3,4-dihydro-2H-pyran

2-Methyl-3,4-dihydro-2H-pyran Derivatives in Natural Products

- Structure : A 2-methyl substituent is found in marine-derived compounds (e.g., 5-isobutenyl-2,4-pyrrolidinedione derivatives).

- Biological Relevance : The dihydro-pyran moiety contributes to structural rigidity and bioactivity in natural products, though the ethenyl variant’s biological role remains unexplored .

Comparative Data Table

Research Findings and Key Differences

- Reactivity : The ethenyl group in this compound enables unique 1,4-addition pathways absent in DHP or alkyl-substituted analogues .

- Stability : Bulky substituents (e.g., tert-butyl) enhance stability, whereas ethenyl groups may increase sensitivity to heat .

- Synthetic Utility : DHP’s role in protection chemistry contrasts with the ethenyl derivative’s use in constructing alkoxyethyl-pyrroles .

Preparation Methods

Q & A

Q. What are the common synthetic routes for 5-ethenyl-3,4-dihydro-2H-pyran?

- Methodological Answer : this compound can be synthesized via Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyran derivatives. For example, potassium alkenyltrifluoroborates react with 3,4-dihydro-2H-pyran in the presence of a Brønsted acid (e.g., triflic acid) and a Lewis acid (e.g., MgCl₂) under mild conditions (40°C, 12–24 hours). The reaction proceeds through oxonium ion intermediates, enabling selective α-alkenylation . Alternative methods include Diels-Alder reactions, where in situ-generated dienes from 3,4-dihydro-2H-pyran react with p-quinone derivatives catalyzed by p-toluenesulfonic acid .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Characterization typically involves ¹H/¹³C NMR and mass spectrometry (MS) . For example:

- ¹H NMR : The ethenyl group (CH₂=CH-) shows a doublet of doublets (δ 5.0–6.0 ppm, J = 10–16 Hz) due to coupling with adjacent protons. The dihydropyran ring protons resonate as distinct multiplets (δ 1.5–4.5 ppm) .

- MS : Electron ionization (EI-MS) reveals fragmentation patterns, such as loss of the ethenyl group (m/z 84 for C₅H₈O⁺) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Storage : Keep in a cool, well-ventilated area away from oxidizers and strong acids/bases to prevent exothermic reactions .

- Handling : Use PPE (nitrile gloves, safety goggles) and avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

- Spills : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of substituted tetrahydropyrans derived from this compound?

- Methodological Answer : Diastereoselectivity is controlled by steric and electronic effects during nucleophilic addition. For example, copper(II)–bisphosphine catalysts promote oligomerization of 5-ethenyl derivatives, favoring cis-addition when bulky axial alkoxy groups are present at C-2. This minimizes 1,3-diaxial interactions, leading to >90% stereochemical retention at the anomeric center . NMR analysis (J-values and coupling patterns) confirms stereochemistry .

Q. What mechanisms explain the α-alkenylation of 3,4-dihydro-2H-pyrans using Brønsted acids?

- Methodological Answer : Brønsted acids (e.g., HNTf₂) protonate the dihydropyran oxygen, generating an oxonium ion intermediate. This activates the α-position for nucleophilic attack by alkenyltrifluoroborates. The reaction proceeds via a six-membered transition state, with the Lewis acid (MgCl₂) stabilizing the trifluoroborate counterion. Computational studies support a concerted mechanism with low activation energy (ΔG‡ ≈ 15 kcal/mol) .

Q. How can researchers resolve contradictions in reactivity data when using different catalytic systems for functionalizing this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxonium vs. carbocation intermediates). To resolve these:

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways .

- Computational Modeling : Compare energy profiles of proposed mechanisms (e.g., DFT calculations for Brønsted vs. Lewis acid catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.